5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amino group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine-substituted pyrazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-cyano-3-methyl-1H-pyrazole-1-carbothioamide
- 5-Amino-4-cyano-N-(thiophen-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide
Uniqueness
The presence of the furan ring in 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further research.
Properties
CAS No. |
828245-69-8 |
---|---|
Molecular Formula |
C10H9N5OS |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
5-amino-4-cyano-N-(furan-2-yl)-3-methylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C10H9N5OS/c1-6-7(5-11)9(12)15(14-6)10(17)13-8-3-2-4-16-8/h2-4H,12H2,1H3,(H,13,17) |
InChI Key |
SHPPZZNZTZQGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C(=S)NC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.